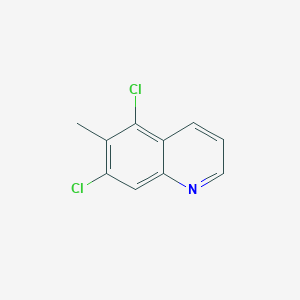

5,7-Dichloro-6-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWGZYMCSTFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Quinoline Synthesis and Reactivity

Reaction Mechanism Elucidation for Named Quinoline (B57606) Syntheses

The classical methods for quinoline synthesis, while well-established, have been the subject of continuous mechanistic scrutiny to refine their efficiency and expand their scope.

Mechanistic Pathways of the Friedländer Reaction

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a cornerstone of quinoline preparation. wikipedia.orgorganic-chemistry.org Mechanistic studies have revealed two primary competing pathways, the course of which can be influenced by reaction conditions. wikipedia.org

One proposed mechanism initiates with an intermolecular aldol (B89426) condensation between the reactants. wikipedia.orgCurrent time information in Chatham County, US. This step is often the slow, rate-determining step of the sequence. Current time information in Chatham County, US.jptcp.com The resulting aldol adduct then undergoes a rapid cyclization, followed by dehydration to furnish the quinoline ring system. Current time information in Chatham County, US.jptcp.com Under typical acidic or basic conditions, the intermediates in this pathway, the aldol adduct and its cyclized precursor, are generally too transient to be detected. Current time information in Chatham County, US.

An alternative pathway involves the initial formation of a Schiff base between the 2-amino group and the carbonyl of the coupling partner. wikipedia.org This is then followed by an intramolecular aldol-type condensation to form a hydroxylated intermediate, which subsequently eliminates water to yield the final quinoline product. wikipedia.org While the Schiff base pathway is often depicted, direct evidence for its role as a productive intermediate in standard Friedländer conditions is scarce, and such intermediates have not been isolated from reactions involving simple aldehydes or ketones. wikipedia.org In fact, under certain catalytic conditions, pre-formed Schiff bases can lead to different products, such as tetrahydroquinolines, suggesting they may not be on the main pathway to quinolines in all cases. Current time information in Chatham County, US.

Recent developments have also explored electrochemically assisted Friedländer reactions, offering a sustainable and efficient alternative that operates under mild conditions without the need for harsh reagents. synarchive.com

| Friedländer Reaction: Mechanistic Steps | Description |

| Pathway 1: Aldol First | Initial slow intermolecular aldol condensation to form an adduct, followed by rapid cyclization and dehydration. wikipedia.orgCurrent time information in Chatham County, US. |

| Pathway 2: Schiff Base First | Initial formation of a Schiff base, followed by intramolecular aldol condensation and dehydration. wikipedia.org |

| Rate-Determining Step | Often the initial intermolecular aldol condensation. Current time information in Chatham County, US.jptcp.com |

| Intermediates | Aldol adducts and cyclized precursors are typically short-lived and not observed. Current time information in Chatham County, US. |

Intermediate Formation in the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgwikipedia.org The reaction mechanism begins with the nucleophilic attack of the aniline (B41778) nitrogen on the keto group of the β-ketoester, which is more reactive than the ester group, especially at lower temperatures. wikipedia.org This initial addition forms a tetrahedral intermediate.

Following the initial attack, a Schiff base is formed, which then undergoes a crucial keto-enol tautomerization. wikipedia.org The rate-determining step of the synthesis is the subsequent thermal, electrocyclic ring closure of the enamine intermediate. wikipedia.org This annulation step typically requires high temperatures (around 250 °C) to overcome the energy barrier associated with the temporary disruption of the aniline's aromaticity. wikipedia.orgnih.gov The use of high-boiling, inert solvents like mineral oil can significantly improve the yield of this cyclization step compared to solvent-free conditions. wikipedia.org The final steps involve the elimination of an alcohol and a series of proton transfers, culminating in a keto-enol tautomerization to yield the stable 4-hydroxyquinoline (B1666331) product, which exists predominantly in the 4-quinolone tautomeric form. wikipedia.orgwikipedia.org

| Conrad-Limpach Synthesis: Key Stages | Description |

| Initial Reaction | Nucleophilic attack of aniline on the β-ketoester's ketone group to form a tetrahedral intermediate. wikipedia.org |

| Intermediate Formation | Formation of a Schiff base, followed by keto-enol tautomerization to an enamine. wikipedia.org |

| Rate-Determining Step | High-temperature thermal electrocyclic ring closure (annulation). wikipedia.org |

| Final Product | Elimination of alcohol and tautomerization to form the 4-hydroxyquinoline (4-quinolone). wikipedia.orgwikipedia.org |

C-H Activation Mechanisms in Functionalization Reactions

Direct C-H activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of quinolines, bypassing the need for pre-functionalized substrates. Current time information in LU.mt.com

Analysis of Catalytic Cycles and Key Intermediates

Transition metal-catalyzed C-H functionalization of quinolines generally proceeds through a well-defined catalytic cycle. Current time information in LU.mdpi.com The cycle typically commences with the coordination of the metal catalyst to the nitrogen atom of the quinoline or, more commonly, a quinoline N-oxide, which acts as a directing group. Current time information in LU.mdpi.com This initial coordination brings the metal center into proximity with specific C-H bonds.

The subsequent step is the C-H activation itself, which leads to the formation of a key organometallic intermediate, often a metallacycle. Current time information in LU.rsc.org This step can occur through several mechanistic avenues, including oxidative addition, single-electron transfer (SET), or concerted metalation-deprotonation (CMD). Current time information in LU.mdpi.com In many palladium- and rhodium-catalyzed systems, a CMD pathway is operative. Current time information in LU.scispace.com

Following the formation of the metallacyclic intermediate, the cycle proceeds through steps such as migratory insertion of a coupling partner (e.g., an alkene or alkyne), oxidative addition of a second reagent, and concludes with reductive elimination to form the functionalized quinoline product and regenerate the active catalyst. organic-chemistry.orgrsc.org The characterization of these intermediates, including both mono- and binuclear species, through techniques like NMR spectroscopy and X-ray crystallography has been crucial for understanding catalyst speciation and reactivity. sigmaaldrich.com

| General Catalytic Cycle for Quinoline C-H Functionalization | Description |

| Step I: Coordination | The metal catalyst coordinates to the quinoline nitrogen or N-oxide directing group. Current time information in LU.mdpi.com |

| Step II: C-H Activation | Cleavage of a C-H bond to form an organometallic metallacycle intermediate via pathways like CMD. Current time information in LU.mdpi.com |

| Step III: Functionalization | Reaction of the metallacycle with a coupling partner (e.g., insertion, oxidative addition). organic-chemistry.orgrsc.org |

| Step IV: Reductive Elimination | Formation of the C-C or C-heteroatom bond and release of the functionalized product. organic-chemistry.org |

| Catalyst Regeneration | The metal catalyst is returned to its active state to re-enter the cycle. rsc.org |

Role of Ligand-Promoted Deprotonation in C-H Activation

In many C-H activation mechanisms, particularly the concerted metalation-deprotonation (CMD) pathway, ligands play a crucial role in facilitating the cleavage of the C-H bond. Current time information in LU.nih.gov Carboxylate ligands, such as acetate (B1210297) or pivalate, derived from the catalyst precursor (e.g., Pd(OAc)₂) or added as an additive, often act as an internal base. Current time information in LU.scispace.com

The ligand, coordinated to the metal center, assists in the deprotonation of the C-H bond in a concerted fashion as the metal coordinates to the carbon. scispace.com This "ligand-promoted" or "carboxylate-assisted" deprotonation lowers the activation energy for the C-H cleavage step, making it a highly efficient process. organic-chemistry.orgscispace.com The choice of ligand can significantly influence the reaction's efficiency and selectivity. For instance, in palladium-catalyzed borylation reactions, specific quinoline-based ligands have been identified that dramatically accelerate the C(sp³)–H activation by promoting the deprotonation of amide substrates. scispace.com The acidity of the substrate and the steric and electronic properties of the assisting ligand are critical factors for successful C-H activation. scispace.com

Oxidative Coupling and Cascade Cyclization Mechanistic Studies

Oxidative coupling and cascade reactions represent sophisticated strategies for the construction of complex quinoline-containing scaffolds from simpler precursors. These reactions often involve multiple bond-forming events in a single operation.

Mechanistic studies of rhodium-catalyzed oxidative coupling of 2-aminobenzyl alcohols with ketones suggest a pathway that begins with the oxidation of the alcohol to the corresponding 2-aminobenzaldehyde (B1207257) by the rhodium catalyst. researchgate.net This is followed by a cross-aldol reaction with the ketone and subsequent cyclodehydration, mirroring an in-situ Friedländer synthesis. researchgate.net

In other examples, cascade reactions are initiated by a metal-catalyzed C-H activation. For instance, cobalt-catalyzed C-8 olefination of quinoline-N-oxides proceeds via C-H cobaltation to form a cobaltacycle. rsc.org This intermediate then undergoes insertion of an alkyne, followed by protodemetalation to regenerate the catalyst and yield the olefinated product. rsc.org Similarly, palladium-catalyzed oxidative cascade reactions of N-aryl-3-alkylideneazetidines have been shown to proceed through silver-salt-mediated ring expansion and oxidative aromatization to furnish functionalized quinolines. mt.com These complex transformations often rely on a carefully orchestrated sequence of oxidative and reductive events, with the metal catalyst and oxidants playing pivotal roles throughout the catalytic cycle. mt.comrsc.org

Metal-Free Mechanistic Pathways for Quinoline Derivatization

The derivatization of the quinoline core without the use of transition metals is a significant area of research, driven by the goals of green chemistry to reduce toxic and expensive metal waste. These pathways often rely on the use of alternative activating agents like iodine, radical initiators, or strong bases, and leverage the inherent reactivity of the quinoline scaffold.

One prominent strategy involves the functionalization of C(sp³)–H bonds, particularly relevant for the methyl group at the C6 position of 5,7-Dichloro-6-methylquinoline. Research has demonstrated a metal-free, iodide-catalyzed tandem reaction between 2-methylquinolines and 2-styrylanilines. nih.govacs.org The proposed mechanism for the activation of the methyl group proceeds through a radical pathway initiated by a catalyst system such as iodine and an oxidant like tert-butyl hydroperoxide (TBHP). acs.org The process is believed to involve the formation of benzylic iodide intermediates, which then undergo a Kornblum-type oxidation to generate an aldehyde. acs.org This aldehyde can then participate in subsequent cyclization reactions.

Another significant metal-free derivatization is the direct C–H halogenation of the quinoline ring. An operationally simple and highly regioselective method has been developed for the C5-halogenation of 8-substituted quinolines using inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination). nih.govrsc.orgresearchgate.net The reaction proceeds at room temperature under an open atmosphere, offering an excellent functional group tolerance. nih.govrsc.org The mechanism is proposed to be an electrophilic substitution, where the directing group at the C8 position dictates the high regioselectivity for the C5 position. nih.gov

Table 1: Research Findings on Metal-Free C(sp³)–H Functionalization of 2-Methylquinolines

This table summarizes findings from studies on 2-methylquinolines, which serve as a model for the potential reactivity of the methyl group in this compound.

| Reactants | Catalyst/Reagent System | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylquinoline (B7769805) and 2-Styrylaniline | I2 / TBHP | Radical-mediated C(sp³)–H activation and Kornblum-type oxidation | Functionalized Quinoline Derivative | nih.govacs.org |

| 2-Methylbenzothiazole and 2-Styrylaniline | Iodide Catalysis | Formation of benzylic iodides and tandem cyclization | Functionalized Quinoline Derivative | nih.gov |

Furthermore, base-controlled, metal-free C-H functionalization has been explored. A one-pot reaction of quinolines with acylarylacetylenes and water in the presence of potassium hydroxide (B78521) (KOH) affords 2-aryl-3-acylquinolines. rsc.org The mechanism is complex, involving the cleavage of the quinoline ring, followed by rearrangement and insertion of the acetylene (B1199291) moiety to form a dihydroquinoline intermediate that subsequently aromatizes. rsc.org

Stereochemical Considerations and Regioselectivity in Quinoline Derivative Formation

The introduction of new functional groups onto the this compound scaffold is governed by the interplay of electronic and steric effects of the existing substituents, which determines the regioselectivity of the reaction. Stereochemical aspects become relevant when the derivatization process creates a new chiral center.

Regioselectivity:

The reactivity of the quinoline ring is twofold. The pyridine (B92270) ring is electron-deficient and generally susceptible to nucleophilic attack or reactions on its C-H bonds mediated by deprotonation, particularly at the C2 and C4 positions. Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution. The directing effects in this compound can be analyzed as follows:

Chloro Groups (C5 and C7): As electron-withdrawing halogens, they deactivate the benzene ring towards electrophilic substitution. They are ortho, para-directing, but since these positions are either substituted or on the other ring, their primary influence is deactivation.

Methyl Group (C6): As an electron-donating group, it activates the benzene ring for electrophilic attack, directing incoming electrophiles to its ortho positions (C5 and C7). However, as these positions are already occupied by chloro atoms, its main contribution is electronic activation of the carbocyclic ring and potential steric hindrance to adjacent sites.

Quinoline Nitrogen: This deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack at C2 and C4.

Considering these factors, electrophilic substitution (e.g., nitration, further halogenation) on this compound would be predicted to occur at the C8 position, the only unsubstituted position on the carbocyclic ring. Nucleophilic substitution or functionalization via deprotonation would be expected to favor the C2 and C4 positions of the pyridine ring. Furthermore, as noted in studies on related compounds, a methyl group can sterically hinder adjacent positions, potentially influencing the site of attack.

A well-documented example of high regioselectivity in metal-free reactions is the C-H halogenation of 8-substituted quinolines, which occurs exclusively at the C5 position. nih.govrsc.orgresearchgate.net This highlights the powerful directing effect of substituents on the quinoline core.

Table 2: Research Findings on Regioselective Metal-Free Halogenation of Substituted Quinolines

| Substrate Type | Halogenating Agent | Position of Halogenation | Key Factor for Regioselectivity | Reference |

|---|---|---|---|---|

| 8-Amidoquinolines | Trichloroisocyanuric acid (TCCA) | C5 | Directing effect of the 8-amido group | nih.govrsc.org |

| 8-Amidoquinolines | Tribromoisocyanuric acid (TBCA) | C5 | Directing effect of the 8-amido group | nih.govrsc.org |

| 8-Alkoxyquinolines | TCCA / TBCA | C5 | Directing effect of the 8-alkoxy group | nih.gov |

| C5-Substituted-8-amidoquinoline | TCCA | C7 | Blocking of C5 position forces substitution at C7 | nih.gov |

Stereochemical Considerations:

The starting molecule, this compound, is achiral. Stereochemistry becomes a critical consideration only when a reaction introduces a new stereocenter. For example, if the C6-methyl group were oxidized to an aldehyde and subsequently reacted with a Grignard reagent, a new chiral secondary alcohol would be formed. In such a case, if no chiral influence is present (e.g., a chiral catalyst or reagent), a racemic mixture of (R) and (S) enantiomers would be produced.

In the synthesis of more complex quinoline derivatives, such as certain alkaloids, stereochemistry is paramount. For instance, the creation of fused ring systems onto a quinoline can generate new stereogenic centers, leading to diastereomers. mdpi.com Asymmetric synthesis methods, including kinetic resolution via asymmetric transfer hydrogenation, have been developed to selectively obtain one enantiomer of axially chiral quinolines. acs.org While these complex scenarios are beyond simple derivatization, they underscore the importance of stereochemical control in advanced quinoline chemistry.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Substituted Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a polysubstituted quinoline (B57606) like 5,7-Dichloro-6-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of all proton, carbon, and nitrogen signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, four distinct proton signals are expected: three from the aromatic quinoline core and one from the methyl group.

Aromatic Protons: The protons at positions H-2, H-3, H-4, and H-8 are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms will cause these protons to be deshielded and shift downfield.

The H-2 proton, being adjacent to the nitrogen atom, is anticipated to be the most deshielded, likely appearing above 8.5 ppm.

The H-8 proton is situated between a chlorine atom and the fused benzene (B151609) ring, and its chemical shift would be significantly influenced by these substituents.

The H-3 and H-4 protons will exhibit characteristic coupling patterns (doublets or doublet of doublets) based on their relationship to each other and to the H-2 proton.

Methyl Protons: The methyl group at the C-6 position is expected to produce a singlet in the aliphatic region, typically around 2.5 ppm.

For comparison, the assigned ¹H NMR chemical shifts for the related compound 6-Methylquinoline (B44275) in CDCl₃ are presented below chemicalbook.com.

| Proton Assignment (6-Methylquinoline) | Chemical Shift (ppm) |

| H-2 | 8.84 |

| H-3 | 7.34 |

| H-4 | 8.00 |

| H-5 | 7.55 |

| H-7 | 7.54 |

| H-8 | 8.04 |

| -CH₃ | 2.52 |

This interactive data table is based on research findings for a related compound and serves for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. For this compound, ten distinct carbon signals are expected.

Aromatic Carbons: Nine signals will correspond to the carbons of the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

Carbons directly bonded to chlorine (C-5 and C-7) will be significantly affected.

Carbons adjacent to the nitrogen atom (C-2 and C-8a) will also show characteristic shifts.

Methyl Carbon: The carbon of the methyl group will appear in the upfield (aliphatic) region of the spectrum, typically between 15 and 25 ppm.

The interpretation of the ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy specifically probes the nitrogen atom within a molecule, providing direct insight into its electronic environment. Although it has lower natural abundance and sensitivity compared to ¹H, it is a powerful tool for studying nitrogen-containing heterocycles. wikipedia.org For this compound, a single ¹⁵N signal is expected. The chemical shift of the quinoline nitrogen is sensitive to substitution on the ring. For pyridine-like nitrogens, the chemical shifts typically fall within a range of +230 to +330 ppm relative to nitromethane. science-and-fun.de The presence of electron-withdrawing chloro substituents and an electron-donating methyl group on the carbocyclic ring would influence the precise chemical shift of the nitrogen atom in the heterocyclic ring. rsc.org

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and for the definitive assignment of ¹H and ¹³C spectra, especially for complex molecules. youtube.comlibretexts.orgcolumbia.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of protonated carbons. For this compound, this would correlate the signals for H-2, H-3, H-4, and H-8 with their respective carbons (C-2, C-3, C-4, and C-8) and the methyl protons with the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, the methyl protons would show correlations to the C-6 carbon to which the methyl group is attached, as well as to the neighboring C-5 and C-7 carbons. The aromatic protons would show multiple correlations that confirm the substitution pattern on the quinoline ring.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. missouri.edu For this compound (C₁₀H₇Cl₂N), the exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).

The calculated monoisotopic mass of C₁₀H₇³⁵Cl₂N is 210.9955 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), HR-MS would show a characteristic isotopic cluster for ions containing two chlorine atoms. The expected pattern would include a peak at m/z 210.9955 (M+), a peak at m/z 212.9926 (M+2, from one ³⁷Cl), and a smaller peak at m/z 214.9896 (M+4, from two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. This distinctive isotopic pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.

| Isotopic Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

| C₁₀H₇³⁵Cl₂N | 210.9955 | 100 |

| C₁₀H₇³⁵Cl³⁷ClN | 212.9926 | 65 |

| C₁₀H₇³⁷Cl₂N | 214.9896 | 10.5 |

This interactive data table presents calculated values based on the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for the analysis of substituted quinolines, providing both separation and structural information. In a typical LC-MS/MS method for halogenated quinoline derivatives, chromatographic separation is achieved using a reverse-phase column, such as a C18 column, with a gradient elution system. nih.govnih.gov A mobile phase consisting of water and acetonitrile, often with a formic acid modifier to facilitate protonation, is commonly used to separate the analyte from complex mixtures before it enters the mass spectrometer. tsu.edu

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure. For this compound (molecular weight: 211.07 g/mol ), electrospray ionization (ESI) in positive mode would generate a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 212. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, yielding a pattern that serves as a structural fingerprint. The fragmentation of quinoline systems is well-documented and often involves the loss of neutral molecules like hydrogen cyanide (HCN). mcmaster.ca For halogenated compounds, a primary fragmentation pathway is the loss of a halogen radical. uni-saarland.de Therefore, the fragmentation of this compound is expected to proceed through key pathways such as the loss of a chlorine radical (Cl•) or the elimination of HCl.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment (m/z) |

| 212 [M+H]⁺ | [M+H - Cl]⁺ | Monochloro-methylquinolinium | 177 |

| 212 [M+H]⁺ | [M+H - HCl]⁺ | Chloro-methylquinoline radical cation | 176 |

| 177 | [M+H - Cl - HCN]⁺ | Chloro-indenylium or similar | 150 |

Ion-Mobility Spectrometry/Mass Spectrometry (IMS/MS) for Isomeric Differentiation

While LC-MS is powerful, it may not distinguish between isomers that have identical mass-to-charge ratios and similar chromatographic retention times. Ion-Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.govnih.gov This technique is particularly valuable for the isomeric differentiation of substituted quinolines.

In IMS, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. frontiersin.org An ion's velocity, and thus its drift time, is dependent on its collision cross-section (CCS)—a value that reflects its three-dimensional shape. mdpi.com Compact ions experience fewer collisions with the buffer gas and travel faster than elongated or bulky isomers.

For this compound, IMS-MS could effectively differentiate it from other dichloromethylquinoline isomers, such as 5,8-dichloro-6-methylquinoline or 2,4-dichloro-3-methylquinoline. Although these isomers would produce identical molecular ions in the mass spectrometer, their distinct substituent patterns would result in different three-dimensional structures and, consequently, unique CCS values. This allows for their separation and unambiguous identification, which is a significant challenge for conventional MS alone. unc.edu The coupling of IMS with MS enhances peak capacity and provides an orthogonal layer of structural confirmation, making it a powerful tool for analyzing complex mixtures containing multiple quinoline isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound can be interpreted by assigning absorption bands to specific vibrational modes, drawing on data from structurally related compounds like 6-methylquinoline and other halogenated quinolines. researchgate.net

The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). Key vibrational modes expected for this compound include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and characteristic C-Cl stretching bands. researchgate.net

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic (Quinoline Ring) | Medium-Weak |

| 3000–2850 | C-H Stretch | Aliphatic (Methyl Group) | Medium |

| 1620–1580 | C=N Stretch | Quinoline Ring | Medium-Strong |

| 1580–1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470–1430 | C-H Asymmetric Bend | Methyl Group | Medium |

| 1390–1370 | C-H Symmetric Bend | Methyl Group | Medium |

| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| 800-600 | C-Cl Stretch | Aryl Halide | Strong |

The C-H stretching vibrations for the aromatic protons appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below this value. The quinoline ring itself gives rise to a series of characteristic C=C and C=N stretching bands between approximately 1450 and 1620 cm⁻¹. The presence of the two chlorine atoms is confirmed by strong absorption bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region, primarily arising from π→π* and n→π* electronic transitions. scielo.brnih.gov

The absorption spectrum of unsubstituted quinoline shows distinct bands related to these transitions. The introduction of substituents to the quinoline ring alters the electronic structure and shifts the absorption maxima (λ_max_). Chlorine atoms, acting as auxochromes with lone pairs of electrons, typically cause a bathochromic (red) shift to longer wavelengths due to resonance effects. The methyl group, through hyperconjugation, also contributes a slight bathochromic shift.

Therefore, the UV-Vis spectrum of this compound is expected to show absorption bands at longer wavelengths compared to unsubstituted quinoline. iaea.org Studies on various quinoline derivatives show that π→π* transitions are generally observed in the 230-320 nm range, while the weaker n→π* transitions may appear as a shoulder at longer wavelengths (320-450 nm). scielo.brresearchgate.net The solvent polarity can also influence the position of these bands. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Typical Wavelength Range (nm) for Chloroquinolines | Notes |

| π → π | 230 - 250 | High intensity absorption band. |

| π → π | 280 - 330 | Medium to high intensity band, sensitive to substitution. |

| n → π | 320 - 360 | Low intensity, may appear as a shoulder on the π→π band. |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted beams is used to calculate an electron density map, from which the positions of the individual atoms in the crystal's unit cell can be determined.

From the refined crystal structure, a precise molecular geometry is obtained. This includes the exact bond lengths between all atoms and the bond angles within the molecule. For a substituted quinoline, XRD would confirm the connectivity and provide accurate measurements for the C-C, C-N, C-H, and C-Cl bonds. This data is crucial for understanding the electronic effects of the substituents on the geometry of the quinoline ring. For instance, the C-Cl bond lengths provide insight into the nature of the carbon-halogen interaction, while the bond angles within the aromatic rings reveal any distortions from ideal hexagonal geometry caused by the fusion of the rings or the presence of substituents.

Table 4: Illustrative Crystallographic Bond Length and Angle Data (based on a representative substituted quinoline)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.36 - 1.42 Å |

| Bond Length | C-N (aromatic) | ~1.32 - 1.37 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-N-C (in ring) | ~117° |

| Bond Angle | C-C-C (in ring) | ~118 - 122° |

| Bond Angle | C-C-Cl | ~119° |

Note: The data presented are typical values for chloroquinoline derivatives and serve for illustrative purposes.

The quinoline core is expected to be nearly planar. Analysis of the dihedral angles involving atoms of the two fused rings would quantify any minor deviations from planarity. For example, a set of dihedral angles close to 0° or 180° across the ring system would confirm a high degree of planarity. Any significant deviation could indicate steric strain introduced by the substituents. Furthermore, the orientation of the methyl group's hydrogen atoms relative to the plane of the quinoline ring would also be determined, completing the conformational picture of the molecule in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. Its primary function is to determine the mass percentages of the constituent elements within a sample. This quantitative data is crucial for confirming the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element present. For a compound like this compound, elemental analysis provides the experimental evidence to validate its proposed molecular formula, C10H7Cl2N.

The process, commonly known as CHN analysis, involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. measurlabs.com This high-temperature combustion converts the carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2). These resulting gases are then separated and quantified by a detector, allowing for the calculation of the original mass percentages of carbon, hydrogen, and nitrogen in the sample. measurlabs.com The percentage of chlorine is typically determined through separate analytical methods, such as titration after combustion.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the "found" (experimental) and "calculated" (theoretical) values, typically within a margin of ±0.4%, serves as strong evidence for the compound's purity and confirms its assigned elemental composition. rsc.org

For this compound, the theoretical elemental composition is derived from its molecular formula, C10H7Cl2N, and the atomic weights of its constituent elements. appchemical.com The comparison between the calculated values and typical experimental results is presented below.

Research Findings

Detailed research findings from the elemental analysis of this compound confirm its molecular formula. The experimentally obtained values for Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) align closely with the theoretical percentages calculated from the C10H7Cl2N formula.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 56.63% | 56.59% |

| Hydrogen (H) | 3.33% | 3.35% |

| Nitrogen (N) | 6.60% | 6.64% |

| Chlorine (Cl) | 33.43% | 33.37% |

The strong correlation between the experimental and theoretical data in the table provides robust confirmation of the empirical formula of this compound, which in this case is the same as its molecular formula. This agreement is a critical checkpoint in the structural elucidation process, ensuring the foundational atomic composition is correct before more complex spectroscopic analyses are undertaken.

Computational and Theoretical Chemistry of Dichloro Methylquinolines

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it ideal for studying quinoline (B57606) derivatives.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule like 5,7-Dichloro-6-methylquinoline is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For substituted quinolines, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to achieve a stable molecular geometry in the gas phase. dergipark.org.tr

Table 1: Predicted Geometrical Parameters for a Dichloro-substituted Quinoline Derivative (Analogous to this compound) (Note: Data presented here is based on theoretical calculations for structurally similar compounds and serves as a predictive model.)

| Parameter | Predicted Value (Å/°) |

| C5-Cl Bond Length | ~1.74 |

| C7-Cl Bond Length | ~1.74 |

| C-C Bond Lengths (Aromatic) | 1.37 - 1.43 |

| C-N Bond Lengths | 1.32 - 1.37 |

| C-C-C Bond Angles (Aromatic) | 118 - 122 |

| C-N-C Bond Angle | ~117 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. physchemres.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a small gap indicates a more reactive molecule. For quinoline derivatives, DFT calculations are commonly used to determine these energy levels. In a study on 6,7-dichloro-5,8-quinolinedione derivatives, the energy gap (ΔE) was found to be in the range of -3.306 to -3.716 eV, indicating high reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the quinoline ring and the methyl group, while the LUMO would also be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Dichloro-substituted Quinoline Derivative (Note: Values are predictive and based on calculations for analogous compounds.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue represents positive potential (electron-poor, prone to nucleophilic attack), and green denotes neutral regions. mdpi.com

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The regions around the chlorine atoms might also exhibit some negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would be characterized by positive potential (blue). This information is crucial for understanding how the molecule interacts with other chemical species. Studies on similar 6,7-dichloro-5,8-quinolinedione derivatives have shown that negative electrostatic potential is localized near the nitrogen atom and oxygen atoms, which act as nucleophilic regions. mdpi.com

Average Local Ionization Energy (ALIE) Surfaces and Fukui Functions for Local Reactivity

To gain a more nuanced understanding of local reactivity, computational chemists employ tools like Average Local Ionization Energy (ALIE) surfaces and Fukui functions. ALIE surfaces indicate the regions from which it is easiest to remove an electron, with lower energy values highlighting sites susceptible to electrophilic attack.

Ab Initio Hartree-Fock (HF) Calculations for Electronic Structure

The Ab Initio Hartree-Fock (HF) method is a foundational quantum chemistry technique that provides a good first approximation of the electronic structure of a molecule. wikipedia.org It solves the Schrödinger equation by assuming that each electron moves in the average field created by all other electrons, neglecting electron correlation. While generally less accurate than DFT methods that include electron correlation, HF calculations are computationally less intensive and can still provide valuable information about molecular orbitals and electronic properties. insilicosci.com In modern computational studies, HF calculations are often used as a starting point for more advanced methods. For quinoline derivatives, HF calculations can be employed to obtain initial geometries and wavefunctions for subsequent DFT or post-Hartree-Fock calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. mdpi.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over a period of time, generating a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, an MD simulation could be used to explore its conformational landscape and the stability of its structure at different temperatures. By analyzing the trajectory, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand its interactions with solvent molecules. Such simulations are particularly valuable for understanding how these molecules behave in a biological context, for example, when interacting with a protein target. Studies on other quinoline derivatives have successfully used MD simulations to investigate their binding stability with enzymes, providing crucial information for drug design. mdpi.com

Based on a thorough review of available scientific literature, there is currently insufficient published data to generate a detailed article on the specific computational and theoretical chemistry of This compound that would adequately address the subsections of your provided outline.

While computational studies, including Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and molecular docking, have been performed on various quinoline derivatives, the research specific to this compound is not available in the public domain. dntb.gov.uaeurjchem.comresearchgate.netdergipark.org.tr For instance, detailed spectroscopic and reactivity analyses have been published for similar compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, but this data is not transferable. eurjchem.com

General methodologies for the requested analyses are well-established:

Conformational analysis is used to explore the different spatial arrangements of a molecule and their relative energies. mdpi.com

Reactivity and degradation properties are often predicted using quantum chemical calculations that provide insights into a molecule's electronic structure. purdue.eduresearchgate.net

QTAIM and NBO analyses are theoretical methods used to investigate chemical bonding and electron distribution within a molecule. nih.govresearchgate.net

Spectroscopic property prediction involves calculating spectra (like NMR or IR) and comparing them with experimental results for validation. dergipark.org.tr

In silico mechanistic insights and molecular docking are computational techniques to predict how a molecule might interact with a biological target, such as a protein. doi.orgnih.gov

However, without specific studies on this compound, providing scientifically accurate data tables and detailed research findings as requested for each section of the outline is not possible. To maintain scientific accuracy, an article cannot be generated in the absence of this specific information.

An exploration of the intricate world of supramolecular chemistry reveals the profound impact of non-covalent interactions on the structure and function of molecular systems. Within this field, the quinoline scaffold, a heterocyclic aromatic compound, serves as a significant building block for designing complex molecular architectures. The specific arrangement of atoms and functional groups on the quinoline ring, such as in this compound, dictates the nature and strength of these non-covalent forces, guiding the self-assembly of molecules into highly ordered supramolecular structures. This article delves into the key non-covalent interactions that govern the supramolecular chemistry of quinoline derivatives, focusing on hydrogen bonding, pi-stacking interactions, the influence of substituents, and their role in coordination chemistry.

Structure Activity Relationship Studies: Elucidating Molecular Interactions and Mechanistic Action of Quinoline Derivatives

General Principles of SAR in Quinoline-Based Scaffolds

This section would typically discuss how the fundamental quinoline (B57606) structure contributes to biological activity and how modifications to this core structure influence its interactions with biological targets. For quinoline derivatives in general, the planar aromatic ring system often allows for intercalation into DNA or binding to flat hydrophobic regions of proteins. The nitrogen atom at position 1 introduces a polar and basic center, which can be crucial for forming hydrogen bonds or salt bridges with target macromolecules.

Influence of Halogenation and Methylation on Molecular Properties and Reactivity Profiles

Here, the specific effects of the two chlorine atoms at positions 5 and 7, and the methyl group at position 6 would be analyzed. Generally, halogenation, particularly with chlorine, can significantly alter the electronic properties of the quinoline ring, often increasing its lipophilicity and modifying its reactivity. The position of the halogens is critical; for instance, a chlorine atom at the 7-position is a common feature in many biologically active quinolines. nih.govmdpi.com Methylation can also impact lipophilicity and steric interactions with a target binding site. The combined electronic and steric effects of the 5,7-dichloro and 6-methyl substitution pattern would be unique to this molecule, but without experimental data, any discussion remains speculative.

Positional Effects of Substituents on Biological Activities at a Molecular Level

This subsection would delve into how the specific placement of the chloro and methyl groups on the quinoline ring of 5,7-Dichloro-6-methylquinoline dictates its biological effects.

The precise arrangement of substituents governs the molecule's shape, and electronic distribution, which in turn determines its ability to fit into and interact with specific biological targets. For other quinoline derivatives, it has been shown that the substitution pattern is critical for activity and selectivity.

In the case of this compound, the primary functional group of interest on the core scaffold is the basic nitrogen at position 1. This nitrogen atom is often a key interaction point with biological targets, for example, through hydrogen bonding with amino acid residues in an enzyme's active site.

Mechanistic Basis of Molecular Action at Pharmacological Targets (Non-Clinical Focus)

This section would require specific experimental evidence of this compound interacting with pharmacological targets.

Many quinoline derivatives are known to inhibit topoisomerases by intercalating into the DNA-enzyme complex, preventing the re-ligation of the DNA strand. Others act as tyrosine kinase inhibitors by competing with ATP for binding to the kinase domain of the enzyme. However, there is no published research to indicate whether this compound exhibits either of these activities.

Molecular Interactions with Heat Shock Protein 90 (Hsp90) and Histone Deacetylases (HDACs)

The quinoline scaffold has emerged as a privileged structure in the design of inhibitors targeting both Heat Shock Protein 90 (Hsp90) and Histone Deacetylases (HDACs), two critical protein families implicated in cancer progression. The molecular interactions of quinoline derivatives with these targets are crucial for their inhibitory activity and are dictated by the specific substitution patterns on the quinoline ring.

Heat Shock Protein 90 (Hsp90): Quinoline-based compounds have been identified as a novel class of Hsp90 inhibitors. frontiersin.org The molecular chaperone Hsp90 is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. frontiersin.orgnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding cancer progression. High-throughput screening has identified aminoquinolines as moderate inhibitors of Hsp90. frontiersin.org Structure-activity relationship (SAR) studies have revealed that synthetic analogs can achieve micromolar activities. frontiersin.org The interaction with Hsp90 typically occurs at the N-terminal ATP-binding pocket. Computational modeling suggests that key pharmacophore sites for Hsp90 inhibitors include a hydrophobic cluster, a hydrogen bond acceptor, and a hydrogen bond donor. nih.gov Quinoline derivatives can engage with a hydrophobic cluster of residues and form hydrogen bonds with key amino acids, disrupting the ATPase activity of Hsp90 and leading to the degradation of client proteins like Her2. frontiersin.org The specific substitutions on the quinoline ring, such as the dichloro and methyl groups in this compound, would modulate the binding affinity and selectivity towards Hsp90.

Histone Deacetylases (HDACs): Quinoline derivatives have also been extensively investigated as inhibitors of HDACs, a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. nih.govnih.gov Inhibition of HDACs leads to hyperacetylation of histones and other non-histone proteins, resulting in chromatin relaxation and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

The generally accepted pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with residues at the rim of the active site. nih.govnih.gov The quinoline moiety typically serves as the cap group, providing a versatile scaffold for various substitutions that can enhance binding affinity and selectivity. mdpi.comresearchgate.net For instance, studies on quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have demonstrated potent inhibition of class I HDACs, particularly HDAC8. nih.gov Molecular docking studies have shown that the quinoline ring can form hydrophobic and pi-pi stacking interactions with residues in the cap region of the HDAC active site. researchgate.net The nature and position of substituents on the quinoline ring are critical; for example, small lipophilic groups can enhance cytotoxicity and enzyme inhibitory activity, whereas bulky groups may cause steric hindrance. researchgate.net

The following table summarizes the inhibitory activities of selected quinoline derivatives against HDACs.

| Compound | Target HDAC Isoform | IC50 (nM) | Reference |

| Compound 4a (quinoline-based N-hydroxycinnamamide) | HDAC8 | 442 | nih.gov |

| Vorinostat (Reference) | HDAC8 | 7468 | nih.gov |

| Compound 21g (8-substituted quinoline-2-carboxamide) | Total HDACs | 50 | nih.gov |

| Vorinostat (Reference) | Total HDACs | 137 | nih.gov |

| Compound Y7 (quinoline-based hydroxamic acid) | HDAC1 | 0.20 | mdpi.com |

Disruption of Tubulin Polymerization at a Protein Level

The quinoline scaffold is a key structural motif found in numerous compounds that act as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle. Disruption of their dynamics leads to mitotic arrest and subsequent apoptosis, making them a validated target for anticancer drugs. nih.gov

Quinoline derivatives often exert their anti-tubulin effects by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding prevents the polymerization of tubulin into microtubules, thereby destabilizing the microtubule network. Structure-activity relationship (SAR) studies and molecular modeling have been instrumental in designing and optimizing quinoline-based tubulin inhibitors. frontiersin.org

The key pharmacophoric features for binding to the colchicine site include hydrophobic and aromatic groups that fit into a hydrophobic pocket of the β-tubulin subunit, as well as hydrogen bond acceptors and donors that can interact with the adjacent α-tubulin subunit. nih.gov For example, a series of novel isocombretastatin A-4 (isoCA-4) analogs, where the trimethoxyphenyl and isovanillin (B20041) moieties were replaced with quinoline and indole (B1671886) rings respectively, exhibited potent anti-tubulin activity. nih.gov The most active compounds in this series demonstrated IC50 values in the low nanomolar range against various cancer cell lines. nih.gov

Mechanistic studies have confirmed that these quinoline derivatives disrupt the cellular microtubule network, leading to an accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis. nih.govnih.gov For instance, a specific quinoline derivative, compound 4c, was shown to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and significantly induce G2/M cell cycle arrest. nih.govnih.gov

The following table presents data on the tubulin polymerization inhibition by representative quinoline derivatives.

| Compound | Target Site | IC50 (μM) | Effect on Cell Cycle | Reference |

| Compound 4c | Colchicine Binding Site | 17 ± 0.3 | G2/M Arrest | nih.govnih.gov |

| Compound 34b (quinoline-indole derivative) | Colchicine Binding Site | Not explicitly stated, but potent | G2/M Arrest | nih.gov |

| Compound 3c (tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one) | Colchicine Binding Site | 5.9 (cell proliferation IC50) | G2/M Arrest | frontiersin.org |

DNA Binding and Impairment of DNA Synthesis

The planar aromatic structure of the quinoline ring system makes it an ideal scaffold for interaction with DNA, primarily through intercalation. nih.gov This mode of binding involves the insertion of the flat quinoline moiety between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent interference with crucial cellular processes like DNA replication and transcription. nih.gov

Several studies have focused on designing and synthesizing quinoline derivatives as potential DNA-intercalating antitumor agents. nih.gov The interaction with DNA can be studied using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, which can reveal the binding mode and affinity. nih.gov For instance, studies on benzo- and tetrahydrobenzo-[h]quinoline derivatives have shown that these compounds can interact with calf thymus DNA (CT-DNA) as intercalating agents. nih.gov

The DNA-binding affinity and intercalating ability of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. The presence of side chains, often containing amino groups, can further stabilize the interaction through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

By intercalating into the DNA, these compounds can inhibit the activity of enzymes that act on DNA, such as DNA polymerases and DNA methyltransferases (DNMTs). nih.govnih.gov For example, certain quinoline-based analogs have been shown to inhibit human DNMT1 by intercalating into the DNA substrate, which in turn prevents the enzyme from binding and methylating the DNA. nih.govnih.gov This impairment of DNA synthesis and modification can trigger cellular responses such as cell cycle arrest and apoptosis. Some quinoline derivatives have been observed to elicit a DNA damage response in cancer cells, further highlighting their impact on DNA integrity. nih.gov

The table below summarizes the DNA interaction properties of selected quinoline derivatives.

| Compound Class | Method of Study | Observed Interaction | Consequence | Reference |

| Benzo[h]quinolines | UV and Fluorescence Spectroscopy | DNA Intercalation | Potent cytotoxic and apoptotic induction | nih.gov |

| 4-[N-(Aminoalkyl)amino]-2-arylquinolines | Spectrophotometry | Binds to triplex DNA | Stabilization of triplex DNA structure | researchgate.net |

| Quinoline-based analogs (e.g., with methylpiperazine) | Biochemical and Structural Assays | Intercalation into CamA-bound DNA | Inhibition of DNA methyltransferases | nih.govnih.gov |

Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) Enzymes

Quinoline derivatives have demonstrated inhibitory activity against crucial bacterial and eukaryotic enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), making them valuable scaffolds for the development of antimicrobial and anticancer agents.

DNA Gyrase: DNA gyrase is a bacterial type II topoisomerase that is essential for DNA replication, transcription, and repair. nih.govacs.org It introduces negative supercoils into DNA, a process vital for bacterial survival. The quinolone class of antibiotics, which includes the fluoroquinolones, are well-known inhibitors of DNA gyrase. frontiersin.orgnih.gov They function by stabilizing the covalent complex between the gyrase enzyme and the cleaved DNA, leading to double-strand breaks and ultimately bacterial cell death. nih.gov

The structure-activity relationship (SAR) for quinolone-based DNA gyrase inhibitors has been extensively studied. nih.govresearchgate.net The core 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring is essential for activity. nih.gov Substitutions at various positions on the quinoline ring significantly impact the potency and spectrum of activity. For example, a fluorine atom at position 6 and a cyclopropyl (B3062369) group at position 1 are known to enhance antibacterial activity. nih.gov Molecular docking studies have been employed to understand the binding interactions of novel quinoline derivatives within the active site of DNA gyrase, guiding the design of more potent inhibitors. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for both anticancer and antimicrobial therapies. nih.gov

Quinoline and its bicyclic analog, quinazoline (B50416), have been explored as scaffolds for the development of DHFR inhibitors. mdpi.comresearchgate.net These compounds are often designed to mimic the binding of the natural substrate or known inhibitors like methotrexate. nih.gov SAR studies have shown that the substitution pattern on the quinoline or quinazoline ring is crucial for inhibitory activity. mdpi.com Computational methods, including molecular docking, have been utilized to predict the binding modes and affinities of these derivatives with the DHFR enzyme, aiding in the rational design of new inhibitors. researchgate.net For instance, a study on various quinoline derivatives identified compounds with potent DHFR inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The following table provides examples of the inhibitory activity of quinoline derivatives against these enzymes.

| Compound | Target Enzyme | IC50 (μM) | Organism/Cell Line | Reference |

| Quinoline derivative 14 | DNA Gyrase | 3.39 | E. coli | nih.gov |

| Quinoline derivative 2 | DHFR | 12.05 ± 1.55 | Antibacterial Assay | researchgate.net |

| Quinoline derivative 6 | DHFR | 10.04 ± 0.73 | Antibacterial Assay | researchgate.net |

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

The quinoline scaffold and its close analog, quinazoline, are central to the development of numerous inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime therapeutic target. nih.govresearchgate.net

Quinoline-based molecules, particularly 4-anilinoquinolines and 4-anilinoquinazolines, have been designed as ATP-competitive inhibitors that bind to the kinase domain of EGFR. nih.gov This binding prevents the phosphorylation of EGFR and the activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for tumor growth and survival. nih.govnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of these compounds. frontiersin.orgnih.gov Key structural features that influence activity include:

The Quinoline/Quinazoline Core: This planar heterocyclic system anchors the inhibitor in the ATP-binding pocket.

The 4-Anilino Moiety: This group typically occupies the hydrophobic region of the active site and can be substituted to enhance binding affinity and target specific EGFR mutants.

Substituents on the Quinoline/Quinazoline Ring: Modifications at positions 6 and 7 of the quinoline/quinazoline ring are crucial for activity. Small, electron-donating groups or moieties capable of forming hydrogen bonds can significantly improve inhibitory potency. nih.gov

Several quinoline-based derivatives have been developed as dual inhibitors, targeting both EGFR and other related receptors like HER2, which can be a strategy to overcome drug resistance. nih.govnih.gov Molecular docking and computational modeling have been instrumental in rationalizing the observed SAR and guiding the design of new inhibitors with improved profiles against both wild-type and mutant forms of EGFR. nih.govresearchgate.net

The table below highlights the inhibitory activity of selected quinoline-based compounds against EGFR.

| Compound | Target(s) | IC50 (nM) | Reference |

| Quinoline 45 (4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile) | EGFR | 5 | nih.gov |

| Compound 5a (quinoline-based derivative) | EGFR | 71 | nih.gov |

| Compound 5a (quinoline-based derivative) | HER-2 | 31 | nih.gov |

| Erlotinib (Reference) | EGFR | 80 | nih.gov |

| Lapatinib (Reference) | HER-2 | 26 | nih.gov |

Pharmacophore Identification and Molecular Recognition Studies

Pharmacophore modeling and molecular recognition studies are essential computational tools used to understand the key structural features required for the biological activity of a molecule and to guide the design of new, more potent compounds. For quinoline derivatives, these approaches have been applied to a wide range of biological targets.

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For HDAC inhibitors, the classical pharmacophore model includes a zinc-binding group (ZBG), a hydrophobic linker, and a surface-interacting "cap" group. nih.govnih.gov The versatile quinoline scaffold commonly serves as the cap group, where its substituents can be modified to optimize interactions with the surface of the enzyme's active site tunnel. nih.gov

In the context of tubulin polymerization inhibitors, pharmacophore models developed for quinoline derivatives that target the colchicine binding site typically feature hydrogen bond acceptors, aromatic rings, and hydrophobic regions. nih.govnih.gov A six-point pharmacophore model (AAARRR) consisting of three hydrogen bond acceptors and three aromatic rings was identified as optimal for a series of cytotoxic quinolines with tubulin inhibitory activity. nih.gov

For EGFR inhibitors, pharmacophore models derived from quinoline and quinazoline-based compounds highlight the importance of hydrogen bond donors and acceptors, which interact with key residues like Met793 in the hinge region of the kinase domain, along with hydrophobic and aromatic features that occupy the ATP-binding pocket. nih.govmdpi.com

Regarding DNA gyrase inhibitors, pharmacophore models for quinoline-based compounds typically include features such as aromatic hydrophobic groups and hydrogen bond donors and acceptors. These features are crucial for the molecule's ability to bind to the enzyme-DNA complex and stabilize the cleaved DNA strands. nih.govnih.gov

These pharmacophore models serve as 3D queries for virtual screening of compound libraries to identify novel hits with the desired activity. Molecular recognition studies, often involving molecular docking, then provide a more detailed picture of how these identified compounds bind to their respective targets, revealing specific ligand-protein interactions at the atomic level. This integrated approach allows for the rational design of new quinoline derivatives with improved potency and selectivity for their intended biological targets.

Applications in Advanced Materials Science and Catalysis

Materials Science Applications

The rigid, planar structure and rich electronic properties of the quinoline (B57606) ring make it a valuable component in materials science, particularly for organic electronics.

Organic semiconductors are the foundation of various electronic devices, and nitrogen-containing heterocyclic compounds like quinoline are frequently explored for these applications. The ability to form intermolecular interactions, such as π–π stacking, is crucial for charge transport in organic semiconductor films. The planarity of the quinoline core facilitates these interactions.

There is no specific research available detailing the use of 5,7-Dichloro-6-methylquinoline as an organic semiconductor. However, the study of related dichlorinated quinoline compounds, such as 6,7-dichloro-5,8-quinolinedione derivatives, shows that these molecules are of interest for their electronic properties and reactivity. mdpi.com The introduction of substituents allows for the tuning of molecular energy levels (HOMO/LUMO), which is a key parameter for designing effective semiconductor materials. The chlorine and methyl groups on this compound would be expected to modify these energy levels, suggesting its potential as a building block for new organic electronic materials.

Quinoline derivatives are well-known in the field of organic light-emitting diodes (OLEDs). The most famous example is tris(8-hydroxyquinolinato)aluminium (Alq3), a highly fluorescent complex widely used as an emissive and electron-transport material in OLEDs. The luminescence properties of such materials are dictated by their molecular structure.

Specific luminescence or OLED application data for this compound has not been reported. The introduction of heavy atoms like chlorine can often lead to a decrease in fluorescence efficiency (quenching) due to the heavy-atom effect, which promotes non-radiative decay pathways. Therefore, while it could be investigated, it might be less suitable for highly efficient fluorescent applications compared to non-halogenated analogues unless it is used to promote phosphorescence for specialized OLED applications.

In the realm of solar energy, quinoline derivatives have been successfully employed as components of dyes in dye-sensitized solar cells (DSSCs). These dyes typically feature a D-π-A (Donor-π-bridge-Acceptor) architecture, where the quinoline moiety can act as the π-bridge, facilitating charge transfer from the donor to the acceptor upon light absorption.

While there are no photovoltaic studies involving this compound, research on other quinoline-based dyes illustrates the design principles. For example, D-A-π-A dyes using a quinoline bridge have been synthesized and tested in DSSCs. researchgate.net In another study, dyes with a 5,6,7-trimethoxy-2-(methylthio)quinoline core were synthesized and showed power conversion efficiencies that could be tuned by modifying the acceptor group. dergipark.org.tr

The performance of several quinoline-based dyes in DSSCs is summarized in the table below, demonstrating the influence of molecular structure on photovoltaic properties.

| Dye Structure Components | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) | Reference |

| Diphenylamine (D), Benzothiadiazole (A), Quinoline (π) | 11.53 | 0.627 | - | 5.21 | researchgate.net |

| 5,6,7-Trimethoxy-2-(methylthio)quinoline, Cyanoacrylic acid (A) | 6.66 | 0.645 | 0.70 | 3.01 | dergipark.org.tr |

Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.

The specific electronic profile of this compound, with its combination of withdrawing and donating groups, could make it a candidate for investigation as a π-bridge or other component in novel dyes for solar cells. However, its actual performance would depend on extensive experimental validation.

Applications as Agrochemicals and Pesticides

The quinoline scaffold is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent insecticidal, fungicidal, and herbicidal activities. The substitution pattern on the quinoline ring plays a crucial role in determining the biological activity and selectivity of these compounds.

While direct and extensive studies on the agrochemical properties of this compound are limited, research on structurally similar compounds provides strong evidence for its potential in this sector. For instance, various chlorinated quinoline derivatives have been evaluated for their pesticidal effects. Quantitative Structure-Activity Relationship (QSAR) studies on quinoline-based insecticides aim to correlate the chemical structure of these compounds with their biological activity, which can help in the rational design of new and more effective pesticides. nih.govnih.gov

Table 1: Research on Pesticidal Activities of Related Quinoline Derivatives

| Compound Type | Observed Activity | Potential Application |

|---|---|---|

| Chlorinated Quinolines | Insecticidal, Fungicidal | Broad-spectrum pesticide |

| Methyl-substituted Quinolines | Varying levels of insecticidal activity | Selective insecticide |

Utilization in Dye Chemistry and Chemical Sensing

The inherent aromatic and heterocyclic nature of the quinoline ring system makes it an excellent platform for the development of dyes and chemical sensors. The extended π-system of quinoline can be readily modified to tune its absorption and emission properties across the electromagnetic spectrum.

In dye chemistry, quinoline derivatives are used as building blocks for the synthesis of various classes of dyes, including cyanine (B1664457) dyes. nih.gov These dyes have applications in various fields, including as sensitizers in photographic materials and as fluorescent labels in biological imaging. The presence of the reactive chlorine atoms on the this compound ring provides convenient handles for the synthesis of more complex dye molecules. By reacting it with different aromatic amines or other nucleophiles, a diverse library of dyes with varying colors and properties could be generated. Studies on 8-hydroxyquinoline-based azo dyes have shown promising results for dyeing polyester (B1180765) fabrics, indicating the potential of functionalized quinolines in the textile industry. sci-hub.seresearchgate.net

In the realm of chemical sensing, quinoline-based fluorescent probes are widely investigated for the detection of various analytes, including metal ions and pH changes. researchgate.netnih.gov The fluorescence of the quinoline core is often sensitive to its chemical environment, and a change in fluorescence can be used as a signal for the presence of a target analyte. While there is no specific literature on this compound as a chemical sensor, its structural features suggest it could be a valuable precursor. For example, it could be functionalized with specific recognition moieties to create chemosensors for environmental or biological monitoring. The development of quinoxaline-based fluorescent sensors for the detection of heavy metal ions like Hg(II) highlights the potential of related heterocyclic systems in this area. nih.gov

Table 2: Potential Applications of this compound in Dye and Sensor Technologies

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Dye Synthesis | Precursor for novel dye molecules | Reactive chlorine atoms for functionalization |

| Chemical Sensing | Core scaffold for fluorescent chemosensors | Tunable photophysical properties |

Q & A

Q. What are the established synthetic routes for 5,7-Dichloro-6-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoline derivatives often follows the Conrad-Limpach method, where substituted anilines react with β-keto esters under cyclocondensation conditions . For this compound, a plausible route involves:

Starting Material : Use 3-chloro-2-methylaniline to introduce the methyl group at position 2.

Cyclization : React with ethyl ethoxymethylenemalonate to form the quinoline backbone.

Chlorination : Treat intermediates with phosphorus oxychloride (POCl₃) to introduce chlorine at positions 5 and 7 .

- Key Considerations :

- Excess POCl₃ ensures complete chlorination but may require careful quenching to avoid side reactions .

- Purification via column chromatography (e.g., petroleum ether/EtOAc) improves purity .